molecular formula C19H23NO2S B10970049 4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B10970049
M. Wt: 329.5 g/mol
InChI Key: UGWFROFVZOIFSR-UHFFFAOYSA-N
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Description

4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group.

    Sulfonamide Formation: The propylated naphthalene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated or otherwise functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.

Medicine

    Antibacterial Agents: Sulfonamides have a long history of use as antibacterial agents, and this compound may exhibit similar properties.

    Drug Development: It can be explored for its potential therapeutic effects in various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE likely involves the inhibition of specific enzymes or receptors The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydronaphthalene and its derivatives.

    Sulfonamides: Other sulfonamide compounds like sulfamethoxazole and sulfadiazine.

Uniqueness

4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of a naphthalene ring, a propyl group, and a benzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H23NO2S/c1-2-6-15-11-13-17(14-12-15)23(21,22)20-19-10-5-8-16-7-3-4-9-18(16)19/h3-4,7,9,11-14,19-20H,2,5-6,8,10H2,1H3

InChI Key

UGWFROFVZOIFSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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